Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Overview
Description
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a diaza compound can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a suitable base to facilitate the substitution.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions, depending on the desired functional group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups on the benzyl or spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop novel therapeutics targeting various diseases, including neurological disorders and infectious diseases.
Materials Science: The unique structure of the compound can be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of spirocyclic structures on biological systems and their interactions with biomolecules.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and conformationally constrained framework. The benzyl and carboxylate groups can also participate in specific interactions with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related compound with a similar spirocyclic core but lacking the benzyl and carboxylate groups.
3,9-Diazaspiro[5.5]undecane: Another related compound with different substitution patterns on the spirocyclic core.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with a chlorobenzyl group, which has shown activity against dengue virus type 2.
Uniqueness
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific combination of a spirocyclic core, benzyl group, and carboxylate functionality. This combination provides a distinct set of chemical and biological properties that can be advantageous in various applications. The rigid spirocyclic structure enhances stability and binding affinity, while the benzyl and carboxylate groups offer additional sites for interaction and modification.
Properties
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQFCMXXVDLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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